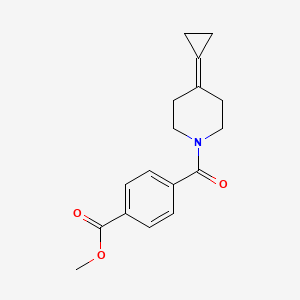

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

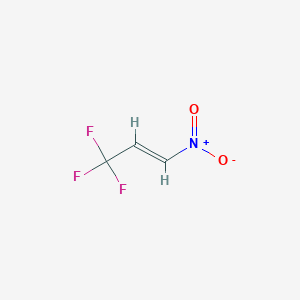

2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate is a chemical compound with the CAS Number: 1423034-70-1 . It has a molecular weight of 199.17 . The IUPAC name for this compound is 2,2,2-trifluoroethyl isobutylcarbamate . It is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate is 1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate include a molecular weight of 199.17 . The compound is typically stored at room temperature and is available in liquid form . Unfortunately, other specific physical and chemical properties such as density, boiling point, and melting point were not found in the web search results.科学的研究の応用

Synthesis and Chemical Properties

- 2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate is used in the synthesis of difluorinated polyols. This process involves a sequence of dehydrofluorination–metallation followed by addition to aldehydes to produce a range of allylic alcohols. Further aldol reaction and reduction yield difluorinated polyols after deprotection (Balnaves, Percy, & Palmer, 1999).

- The compound is also involved in chromatographic techniques for detecting carbamate insecticides. It demonstrates high resolution, sensitivity, and selectivity in these applications, notably in liquid chromatography with post-column fluorometric labeling (Krause, 1979).

Pharmaceutical and Biochemical Applications

- In the field of pharmaceuticals, carbamates like 2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate are used as protecting groups for amines. They can be effectively deprotected using 2-mercaptoethanol, which is advantageous for substrates sensitive to traditional deprotection methods (Scattolin, Gharbaoui, & Chen, 2022).

- Another application is the use of carbamates in peptide synthesis. Their ability to protect and subsequently release amino groups under specific conditions is critical in constructing complex peptide structures (Annese et al., 2010).

Agricultural and Environmental Applications

- Carbamates, including derivatives similar to 2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate, are used in agriculture as insecticides. Their efficacy and metabolism in environmental contexts are subjects of ongoing research. For instance, studies on the interaction of these compounds with atmospheric constituents like the OH radical have implications for understanding their environmental impact (Zhang et al., 2012).

Safety and Hazards

The safety information for 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate includes several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .

特性

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLUNMLQLSXQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2426477.png)

![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)

![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)